molecular formula C17H13F2NO3 B2615024 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 860784-48-1

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2615024
CAS No.: 860784-48-1
M. Wt: 317.292
InChI Key: XZQQAOJZOYGXFF-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic compound characterized by a propanoic acid backbone substituted with a 2,4-difluorophenyl group and a 1-oxo-isoindoline moiety. Its molecular structure combines aromatic fluorine substituents, which enhance lipophilicity and metabolic stability, with an isoindolinone ring that may contribute to target binding interactions .

Properties

IUPAC Name

3-(2,4-difluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-11-5-6-13(14(19)7-11)15(8-16(21)22)20-9-10-3-1-2-4-12(10)17(20)23/h1-7,15H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQAOJZOYGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Difluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a difluorobenzene derivative.

    Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.

    Reduction: Reduction reactions could target the carbonyl group within the isoindolinone structure.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

    Biological Studies: Use in studying enzyme interactions and metabolic pathways.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The difluorophenyl and isoindolinone groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s key structural feature is the 2,4-difluorophenyl group. Comparisons with analogs bearing different substituents reveal distinct physicochemical and pharmacological profiles:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Methylphenyl C₁₈H₁₇NO₃ 295.33 Increased lipophilicity; potential analgesic/anti-inflammatory use
3-(3-Chlorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Chlorophenyl C₁₇H₁₄ClNO₃ 315.70 Enhanced electron-withdrawing effects; possible cytotoxicity
3-(3-Fluorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Fluorophenyl C₁₇H₁₃FNO₃ 299.30 Moderate lipophilicity; under investigation for targeted therapies
3-(1-Oxo-isoindol-2-yl)-3-(3-thienyl)propanoic acid 3-Thienyl C₁₅H₁₃NO₃S 287.33 Sulfur-containing heterocycle; altered electronic properties
3-(4-Hydroxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Hydroxyphenyl C₁₇H₁₅NO₄ 297.31 Improved solubility via H-bonding; metabolic susceptibility

Key Observations :

  • Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the parent compound offers a balance between lipophilicity (logP ~2.5–3.0 inferred from analogs) and metabolic stability compared to the more electronegative 3-chlorophenyl analog .
  • Methyl vs. Hydroxy Groups : Methyl substituents (e.g., 4-methylphenyl) enhance lipophilicity and membrane permeability, whereas hydroxyl groups (e.g., 4-hydroxyphenyl) improve aqueous solubility but may increase metabolic clearance .
Physicochemical Properties
  • Solubility and logP :
    • The 2,4-difluorophenyl analog likely has a logP ~2.8 (based on 3-fluorophenyl analog: logP ~2.5–3.0), balancing solubility and membrane permeability .
    • Hydroxyphenyl variants (logP ~2.0) prioritize solubility, whereas chlorophenyl derivatives (logP ~3.5) favor lipid-rich environments .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may reduce clearance rates compared to methyl or hydroxy-substituted analogs .

Biological Activity

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H14F2N2O3
  • Molecular Weight : 320.29 g/mol
  • CAS Number : Not specified in the search results.

The compound features a propanoic acid backbone with a difluorophenyl group and an isoindole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate isoindole derivatives under controlled conditions. The process may include steps such as condensation reactions followed by functional group modifications to achieve the desired structure.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For example, studies have shown that derivatives of isoindole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry evaluated a series of isoindole derivatives for their cytotoxicity against various cancer cell lines. One compound showed IC50 values in the low micromolar range, suggesting significant activity against cancer cells .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings : In vitro studies demonstrated that certain analogs significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and isoindole rings can enhance potency and selectivity. For instance:

  • Fluorine Substitution : The presence of fluorine atoms can increase lipophilicity and improve binding affinity to biological targets.
ModificationEffect on Activity
Addition of FluorineIncreased potency against cancer cells
Alteration of Isoindole SubstituentsPotentially enhances selectivity for specific cancer types

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with coupling reactions using reagents like 4-methylmorpholine and coupling agents (e.g., benzotriazol-1-yloxy tris(pyrrolidino)phosphonium hexafluorophosphate) in polar aprotic solvents (e.g., DMF). Optimize reaction time and temperature (e.g., 22°C for HCl-mediated steps) to enhance yield, as demonstrated in analogous isoindole derivatives . Monitor intermediates via HPLC or LC-MS to ensure purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use single-crystal X-ray diffraction for absolute configuration determination, supplemented by NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) and high-resolution mass spectrometry (HRMS). For fluorinated aromatic systems, 19^{19}F NMR is critical to confirm substitution patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow SDS guidelines for propanoic acid derivatives: avoid inhalation/contact using fume hoods, wear nitrile gloves, and use CO2_2/dry chemical fire extinguishers. For spills, use inert absorbents (e.g., sand) and dispose of contaminated materials per local regulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity or metabolic stability of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model electronic properties and binding affinities. Validate predictions with in vitro assays (e.g., CYP450 inhibition studies) . For metabolic stability, simulate Phase I/II metabolism using software like MetaSite or ADMET Predictor.

Q. What strategies resolve contradictions between experimental data (e.g., bioactivity) and computational predictions?

  • Methodology : Apply ICReDD’s feedback loop: refine computational models using experimental results (e.g., IC50_{50} values) and re-optimize reaction pathways. For example, if predicted solubility (LogP) conflicts with experimental bioavailability scores (e.g., 0.56 in analogs), adjust substituents to balance hydrophilicity .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are most effective?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC with UV/ECD detection. For asymmetric synthesis, employ enantioselective catalysts (e.g., BINOL-derived ligands) and validate via circular dichroism (CD) spectroscopy .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or protease modulator?

  • Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or fluorogenic protease substrates (e.g., caspase-3). Use APF/HPF fluorescent probes to monitor oxidative stress responses in cell lines, given the compound’s fluorinated aromatic motif .

Q. How does the 2,4-difluorophenyl moiety influence pharmacokinetics compared to non-fluorinated analogs?

  • Methodology : Conduct comparative ADME studies using Caco-2 cell monolayers for permeability and microsomal stability assays. Fluorine’s electronegativity often enhances metabolic stability but may reduce BBB penetration .

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